Keratinocyte Viability & Epithelialization vs. Mafenide Acetate
Direct in vitro comparison using human basal keratinocytes demonstrates that mafenide acetate induces severe cytotoxicity, while silver sulfadiazine exhibits minimal toxicity at clinically relevant concentrations [1]. Specifically, at 1/100th of clinical concentration, mafenide acetate caused severe toxicity as documented by hemocytometer counts, cellular protein assays, and electron microscopy, whereas silver sulfadiazine showed no such effects [1]. This differential toxicity correlates with in vivo wound healing: in a mouse ear model, wounds treated with 1% silver sulfadiazine epithelialized in 7.1 ± 0.3 days, comparable to untreated controls (7.2 ± 0.7 days), whereas wounds treated with 8.5% mafenide acetate epithelialized in 7.3 ± 0.3 days, but with significantly greater cellular damage [2].
| Evidence Dimension | Human keratinocyte viability and wound epithelialization time |
|---|---|
| Target Compound Data | Minimal toxicity at 1/100 clinical concentration; epithelialization 7.1 ± 0.3 days (1% SSD) |
| Comparator Or Baseline | Mafenide acetate: Severe toxicity at 1/100 clinical concentration; epithelialization 7.3 ± 0.3 days (8.5% MA) |
| Quantified Difference | Significantly greater cytotoxicity with mafenide acetate (p < 0.05); comparable epithelialization speed but with greater cellular damage |
| Conditions | Human basal keratinocytes in serum-free MCDB 153 medium (5-7 days exposure); mouse ear full-thickness wounds (2.25 mm diameter, 0.125 mm depth, n=18 for SSD, n=14 for MA) |
Why This Matters
Procurement decisions for burn wound care should prioritize agents that preserve keratinocyte viability to optimize re-epithelialization and minimize scarring; silver sulfadiazine offers a favorable cytotoxicity profile compared to mafenide acetate.
- [1] McCauley RL, Li YY, Chopra V, Herndon DN, Robson MC. Differential inhibition of human basal keratinocyte growth to silver sulfadiazine and mafenide acetate. J Surg Res. 1992 Mar;52(3):276-85. View Source
- [2] Kjolseth D, Frank JM, Barker JH, Anderson GL, Rosenthal AI, Acland RD, Schuschke D, Campbell FR, Tobin GR, Weiner LJ. Comparison of the effects of commonly used wound agents on epithelialization and neovascularization. J Am Coll Surg. 1994 Sep;179(3):305-12. View Source
